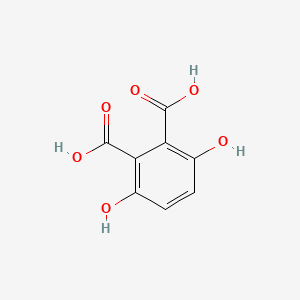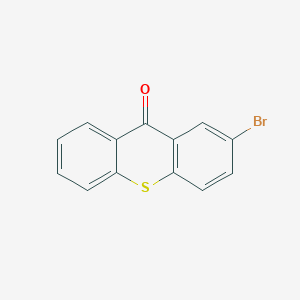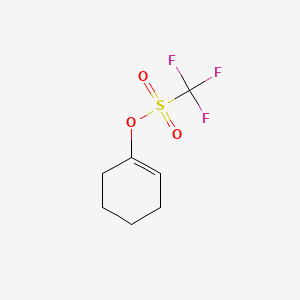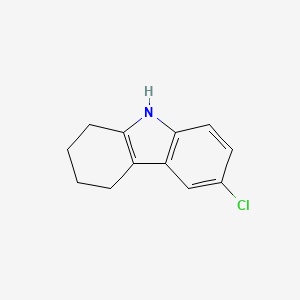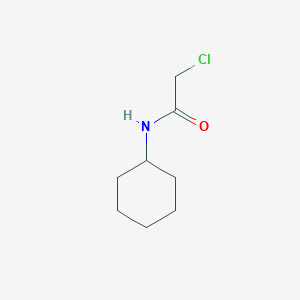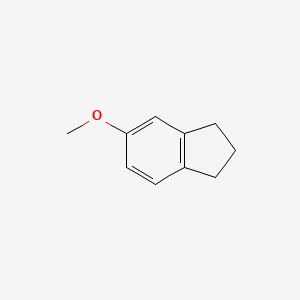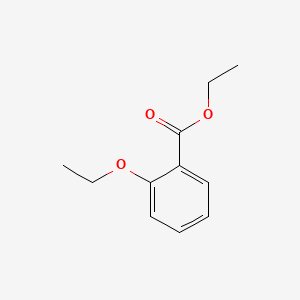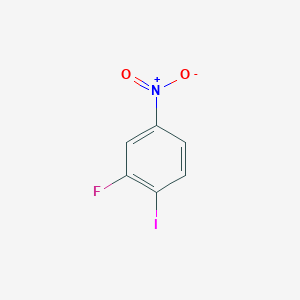
Phenol, 2,4(or 2,6)-dibromo-, homopolymer
Übersicht
Beschreibung
Phenol, 2,4(or 2,6)-dibromo-, homopolymer is a synthetic polymer that has gained significant attention due to its unique properties and potential applications in various fields. This polymer is commonly known as polydibromostyrene and is synthesized by the radical polymerization of 2,4(or 2,6)-dibromostyrene monomer. Polydibromostyrene is a highly cross-linked polymer that exhibits excellent thermal stability, chemical resistance, and mechanical strength.
Wirkmechanismus
The mechanism of action of polydibromostyrene is not well understood. However, it is believed that the highly cross-linked network of the polymer provides a barrier to the diffusion of molecules, making it an ideal material for controlled release applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of polydibromostyrene. However, studies have shown that the polymer is biocompatible and does not cause any cytotoxicity or inflammation in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Polydibromostyrene has several advantages for lab experiments, including its high thermal stability, chemical resistance, and mechanical strength. However, its insolubility in most solvents makes it difficult to process and characterize.
Zukünftige Richtungen
There are several future directions for the research and development of polydibromostyrene. One potential direction is the synthesis of functionalized polydibromostyrene for specific applications such as drug delivery and tissue engineering. Another direction is the exploration of polydibromostyrene as a template for the synthesis of new materials with unique properties. Additionally, the use of polydibromostyrene in combination with other polymers or materials for advanced applications should be investigated.
Wissenschaftliche Forschungsanwendungen
Polydibromostyrene has been extensively studied for its potential applications in various fields such as optoelectronics, nanotechnology, and biomedicine. In optoelectronics, polydibromostyrene has been used as a dielectric material in organic field-effect transistors (OFETs) due to its excellent thermal stability and high dielectric constant. In nanotechnology, polydibromostyrene has been used as a template for the synthesis of metal and metal oxide nanoparticles. In biomedicine, polydibromostyrene has been explored for its potential use as a drug delivery system due to its biocompatibility and controlled release properties.
Eigenschaften
IUPAC Name |
2,4-dibromophenol;2,6-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H4Br2O/c7-4-1-2-6(9)5(8)3-4;7-4-2-1-3-5(8)6(4)9/h2*1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMNHHNBXZIZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)Br.C1=CC(=C(C=C1Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91703 | |
CAS RN |
69882-11-7 | |
| Record name | Phenol, 2,4(or 2,6)-dibromo-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



